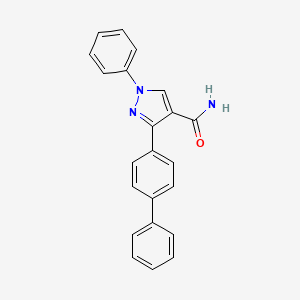
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BPPC is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have antitumor effects, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, this compound has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide. In the medical field, this compound could be further studied for its potential applications in the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound could also be further studied for its potential applications in cancer treatment. In the agricultural field, this compound could be further studied for its potential applications in weed control. In the material science field, this compound could be further studied for its potential applications in solar cell applications. Further studies could also be conducted to explore the full potential of this compound and its mechanism of action.
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound and its applications in various fields.
Synthesemethoden
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-biphenylboronic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid with N,N-dimethylformamide and triethylamine. The reaction mixture is heated at 80°C for several hours, followed by purification using column chromatography. Other methods of synthesis include the reaction of 4-biphenylboronic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid with palladium catalysts and the reaction of 4-bromo-biphenyl and 1-phenyl-1H-pyrazole-4-carboxamide with potassium carbonate.
Wissenschaftliche Forschungsanwendungen
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. In the medical field, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have antitumor effects, making it a potential candidate for cancer treatment. In the agricultural field, this compound has been shown to have herbicidal effects, making it a potential candidate for weed control. In the material science field, this compound has been shown to have photovoltaic properties, making it a potential candidate for solar cell applications.
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-22(26)20-15-25(19-9-5-2-6-10-19)24-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRJXDYXWTPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

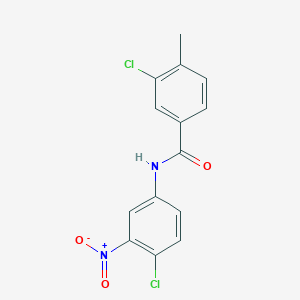
![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
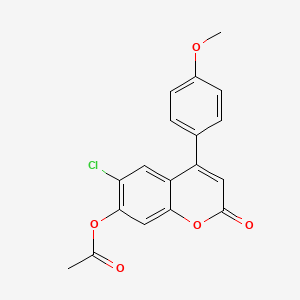
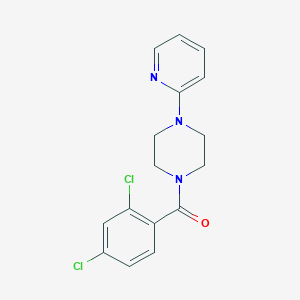
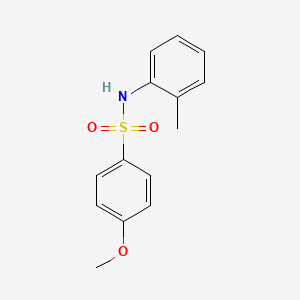
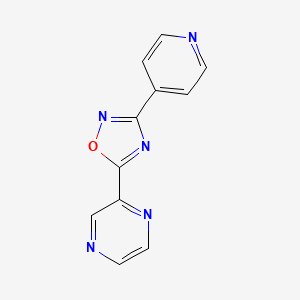
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
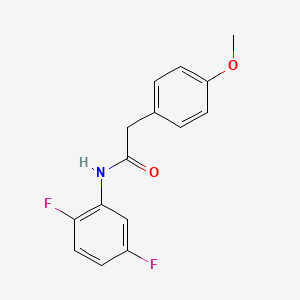
![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)